![molecular formula C10H12ClNO2 B2695782 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride CAS No. 1949793-13-8](/img/structure/B2695782.png)
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1949793-13-8 . It has a molecular weight of 213.66 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 213.66 .Scientific Research Applications
Peptide Synthesis
This compound is used in the field of peptide synthesis . It is used as a building block in the creation of complex peptide chains. This is particularly useful in the development of new drugs and therapies.
Inflammation Inhibitor
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid has been used in the synthesis of compounds that act as inhibitors of inflammation . This makes it a valuable tool in the development of anti-inflammatory drugs.
Apoprotein B-100 Biosynthesis Inhibitor
This compound has been used in the synthesis of inhibitors of apoprotein B-100 biosynthesis . Apoprotein B-100 is a protein that plays a crucial role in the metabolism of lipids, and its inhibition can be beneficial in the treatment of certain metabolic disorders.
Matrix-degrading Metalloproteinase Inhibitor
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid has been used in the synthesis of inhibitors of matrix-degrading metalloproteinases . These enzymes play a key role in tissue remodeling and degradation, and their inhibition can be beneficial in the treatment of diseases such as cancer and arthritis.
PPAR α/γ Dual Agonist
Novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and identified as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes, and are implicated in various diseases including diabetes, obesity, and atherosclerosis.
Safety and Hazards
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq based compounds, including 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, interact with their targets to exert their biological activities .
Biochemical Pathways
Thiq based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLMDHGNYXQOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid hydrochloride |
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